molecular formula C11H13NO3 B8612129 N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B8612129
M. Wt: 207.23 g/mol
InChI Key: JHUFMUFFCRJMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H13NO3/c1-12(14-2)11(13)10-7-8-5-3-4-6-9(8)15-10/h3-6,10H,7H2,1-2H3

InChI Key

JHUFMUFFCRJMSN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CC2=CC=CC=C2O1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dihydro-1-benzofuran-2-carboxylic acid (500 mg, 3.1 mmol) in anhydrous dichloromethane (20 ml), under nitrogen, was added 1,1′-carbonyldiimidazole (543 mg, 3.4 mmol). After stirring for 1 h, N,O-dimethylhydroxylamine hydrochloride (327 mg, 3.4 mmol) was added and the reaction mixture was stirred at room temperature for 18 h. The mixture was washed with hydrochloric acid (1N), followed by 10% aqueous potassium carbonate solution, and the organic phase was separated, dried (MgSO4) and concentrated in vacuo to give the title compound (352 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
327 mg
Type
reactant
Reaction Step Two

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